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molecular formula C6H5BrN2O B189599 2-Bromonicotinamide CAS No. 87674-18-8

2-Bromonicotinamide

Cat. No. B189599
M. Wt: 201.02 g/mol
InChI Key: IHOOHSQJKUMHIG-UHFFFAOYSA-N
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Patent
US08748623B2

Procedure details

6-Bromonicotinic acid (5.28 g, 26 mmol) and 4-fluoroaniline (2.90 g, 26 mmol) was dissolved in anhydrous DMF (30 mL). EEDQ was added, and the reaction was allowed to progress overnight at room temperature. The solvent was removed by rotary evaporation, and the crude material was dissolved in hot EtOAc (50 mL). Upon cooling, the product crystallized from the solution. The product was filtered, washed with cold EtOAc to yield 3.29 g (43%) as a white solid. ESI-MS m/z=294.9, 296.8 [M+H]+.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1C=CC(C(O)=O)=C[N:3]=1.F[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=C[CH:13]=1.CC[O:21]C1N(C(OCC)=O)C2C(=CC=CC=2)C=C1>CN(C=O)C>[Br:1][C:2]1[N:3]=[CH:13][CH:12]=[CH:18][C:17]=1[C:15]([NH2:16])=[O:21]

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the crude material was dissolved in hot EtOAc (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized from the solution
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with cold EtOAc
CUSTOM
Type
CUSTOM
Details
to yield 3.29 g (43%) as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=C(C(=O)N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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